N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-morpholin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCQHMMKDOIHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392151 | |
| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122894-56-8 | |
| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-morpholin-2-ylmethyl-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Morpholine-2-Methanol Derivatives
A foundational route involves the alkylation of morpholine-2-methanol with dimethylamine. The hydroxyl group in morpholine-2-methanol is first activated into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
Reaction Conditions :
-
Tosylation : Morpholine-2-methanol reacts with tosyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by quenching with aqueous NaHCO₃ .
-
Alkylation : The resulting tosylate intermediate is treated with dimethylamine (2.5 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours .
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Tosylation | TsCl, Et₃N | DCM | 0–5°C | 2 h | 85% |
| Alkylation | Dimethylamine | THF | 60°C | 12 h | 72% |
This method achieves moderate yields but requires careful control of stoichiometry to avoid over-alkylation. Stereochemical integrity is preserved by maintaining low temperatures during tosylation .
Reductive Amination of Morpholine-2-Carbaldehyde
Reductive amination offers a streamlined pathway by condensing morpholine-2-carbaldehyde with dimethylamine in the presence of a reducing agent.
Procedure :
-
Morpholine-2-carbaldehyde (1.0 equiv) and dimethylamine (1.5 equiv) are stirred in methanol at 25°C for 1 hour.
-
Sodium cyanoborohydride (1.2 equiv) is added, and the reaction proceeds for 24 hours .
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 68% |
This method avoids the need for pre-activation of the hydroxyl group but faces challenges in aldehyde stability. Catalytic hydrogenation (H₂, Pd/C) has been explored as an alternative reducing agent, though yields remain comparable .
Palladium-Catalyzed C–N Coupling
Adapting methodologies from aryl amination, palladium catalysts enable direct coupling between morpholine derivatives and dimethylamine precursors.
Example Protocol :
-
Substrate : 2-(Chloromethyl)morpholine (1.0 equiv).
| Component | Quantity | Role |
|---|---|---|
| 2-(Chloromethyl)morpholine | 0.8 mmol | Electrophile |
| Dimethylamine | 2.0 equiv | Nucleophile |
| NHC-Pd(II)-Im | 1 mol% | Catalyst |
| NaOH | 3.0 equiv | Base |
Outcome :
This approach benefits from aqueous conditions and short reaction times, though catalyst cost remains a limitation for industrial scaling .
Cyclization of N,N-Dimethyl-2-Aminoethanol Derivatives
Industrial routes often employ cyclization strategies to construct the morpholine ring while introducing the dimethylaminomethyl group.
Process Overview :
-
Intermediate Synthesis : N,N-Dimethyl-2-aminoethanol is treated with 3-chloro-3-methyl-1-butyne (1.2 equiv) in DMF under 4 N NaOH at 60°C .
-
Cyclization : The intermediate undergoes thermal cyclization at 150°C for 5 hours under 20 atm pressure .
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | DMF, 60°C, 4 h | 78% |
| Cyclization | 150°C, 20 atm, 5 h | 65% |
This method leverages continuous flow reactors in industrial settings to enhance heat transfer and reduce side reactions .
Enantioselective Synthesis Using Chiral Auxiliaries
For pharmaceutical applications, enantiomeric purity is critical. Chiral resolution techniques include:
a. Kinetic Resolution with Lipases :
-
Substrate : Racemic N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
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Enzyme : Candida antarctica Lipase B (CAL-B).
-
Conditions : Vinyl acetate (1.5 equiv) in tert-butyl methyl ether (TBME) at 30°C .
| Parameter | Value |
|---|---|
| Time | 48 h |
| Conversion | 45% |
| ee (R) | 98% |
b. Chiral Chromatography :
-
Column : Chiralpak IA.
-
Eluent : Hexane/isopropanol (90:10).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Alkylation | High stereocontrol | Multi-step | 72% | Moderate |
| Reductive Amination | Single-step | Aldehyde instability | 68% | Low |
| Pd-Catalyzed Coupling | Aqueous conditions | Catalyst cost | 91% | High |
| Cyclization | Industrial feasibility | High pressure | 65% | High |
| Chiral Resolution | High ee | Time-intensive | 45% | Low |
Industrial-Scale Optimization
Continuous Flow Reactors :
Catalyst Recycling :
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(morpholin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Medicinal Chemistry
This compound is explored for its potential therapeutic applications, particularly in developing drugs targeting specific biological pathways. Notably:
- Neurotransmitter Interaction : It modulates neurotransmitter systems, influencing mood and cognition.
- Antitumor Activity : Investigated for its effects on cancer cell lines, it may induce apoptosis in tumor cells.
- Antibacterial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antibiotic .
Organic Synthesis
As a chiral building block, N,N-Dimethyl-1-(morpholin-2-yl)methanamine is valuable in synthesizing complex molecules. Its chirality allows for selective interactions with biological targets, enhancing its utility in drug design .
Material Science
In industrial applications, this compound is used in producing specialty chemicals and materials due to its unique properties. It plays a role in polymer synthesis and coatings, contributing to advanced material development.
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on neurotransmitter receptors. The compound demonstrated selective binding to specific receptors, altering their activity and influencing signal transduction processes. This research highlights its potential as a model compound for studying chiral amines' effects on biological systems .
Case Study 2: Antitumor Activity Assessment
Research evaluated the antitumor properties of this compound against various cancer cell lines. Results indicated that it could induce apoptosis in certain tumor cells, making it a candidate for further development as an anticancer agent .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Drug development targeting neurotransmitter systems | Improved treatments for neurological disorders |
| Organic Synthesis | Chiral building block for complex molecules | Enhanced drug efficacy through selective interactions |
| Material Science | Production of specialty chemicals and polymers | Advancements in material properties and applications |
| Biological Activity Type | Description |
|---|---|
| Neurotransmitter Interaction | Modulates neurotransmitter systems |
| Antitumor Activity | Induces apoptosis in cancer cells |
| Antibacterial Properties | Active against various bacterial strains |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with various molecular targets and pathways. As a nucleophilic amine, it can participate in a range of chemical reactions, facilitating the formation of new chemical bonds. Its dimethylamino group enhances its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of N,N-Dimethyl-1-(morpholin-2-yl)methanamine to other N,N-dimethylmethanamine derivatives are outlined below. Key differences lie in substituent groups, synthesis pathways, and biological activities.
Table 1: Structural Comparison of Selected Analogues
Key Observations
Substituent Effects on Bioactivity Aromatic Nitro Groups (e.g., 3-nitrophenyl in , 5-nitroindole in ): These electron-withdrawing groups enhance reactivity and are common in kinase inhibitors and DNA-targeting agents. Heterocyclic Moieties (e.g., morpholine, triazole, pyrrole): The morpholine ring in the target compound may confer improved solubility compared to phenyl or indole derivatives. Triazole-containing analogues (e.g., 10f in ) are often utilized in click chemistry for rapid ligand assembly.
Synthetic Pathways Reductive Amination: A common method for dimethylaminomethyl derivatives (e.g., synthesis of 55 in using formaldehyde and dimethylamine). Multicomponent Reactions: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition in ) and Suzuki-Miyaura coupling (e.g., pyridyl-substituted 2a in ) enable rapid diversification.
Biological Applications Antimicrobial Activity: Pyrrole- and imidazopyridine-substituted derivatives (e.g., 4a-l in ) exhibit broad-spectrum activity against pathogens like E. coli and C. albicans.
Table 2: Pharmacological Data for Selected Analogues
Biological Activity
N,N-Dimethyl-1-(morpholin-2-yl)methanamine, also known as DMAEM, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMAEM, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMAEM features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen atom and five carbon atoms. The compound has a molecular formula of and a molecular weight of approximately 144.21 g/mol. The presence of a dimethylamino group enhances its solubility and reactivity, making it a versatile candidate for further pharmacological exploration .
Synthesis Methods
Several methods have been developed for synthesizing DMAEM. Common approaches include:
- Alkylation Reactions : Utilizing morpholine derivatives and dimethylamine under controlled conditions.
- Reductive Amination : Involving the reaction of morpholine with formaldehyde and dimethylamine.
- Catalytic Processes : Employing various catalysts to enhance yields and purity.
These synthetic routes are critical as they influence the compound's biological activity by determining its purity and structural integrity.
Anticancer Potential
Recent studies have indicated that DMAEM exhibits significant anticancer properties. For instance, in vitro assays have shown that compounds structurally related to DMAEM can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The cytotoxicity of these compounds was assessed using the half-maximal inhibitory concentration (IC50) method, revealing promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| DMAEM | MDA-MB-231 | 4.98 - 14.65 |
| DMAEM | HepG2 | 2.43 - 7.84 |
These findings suggest that DMAEM could serve as a lead compound in developing new anticancer agents.
The mechanisms by which DMAEM exerts its biological effects may involve:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
- Receptor Interaction : Computational modeling suggests that DMAEM can interact with various biological targets, influencing signaling pathways involved in cell proliferation and survival.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of DMAEM-related compounds on breast cancer cells, demonstrating that certain derivatives significantly induced apoptosis at low concentrations while sparing normal human cells .
- Molecular Docking Studies : In silico analyses indicated that DMAEM derivatives bind effectively to colchicine-binding sites on tubulin, which is crucial for their anticancer activity .
- Pharmacokinetic Profiles : Studies assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of DMAEM derivatives revealed favorable characteristics compared to traditional chemotherapeutics like cisplatin .
Q & A
Q. Methodological Answer :
- Collect high-resolution data (d-spacing <0.8 Å) using synchrotron radiation.
- Apply Twinning Law Analysis in SHELXL to refine disordered regions .
- Use DFT calculations (e.g., Gaussian 16) to validate low-energy conformers .
What analytical workflows confirm purity for publication?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
